molecular formula C11H10BrNO2S B13930136 3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid

3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid

Cat. No.: B13930136
M. Wt: 300.17 g/mol
InChI Key: ROGPAODHRCSWRN-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-B]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a carboxylic acid with a suitable amine, followed by cyclization to form the pyrrole ring . The reaction conditions often require the use of acid catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid is unique due to the presence of the bromine atom and the cyclopropylmethyl group, which can influence its reactivity and interactions with biological targets. These structural features may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.17 g/mol

IUPAC Name

3-bromo-4-(cyclopropylmethyl)thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C11H10BrNO2S/c12-7-5-16-9-3-8(11(14)15)13(10(7)9)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,14,15)

InChI Key

ROGPAODHRCSWRN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=CC3=C2C(=CS3)Br)C(=O)O

Origin of Product

United States

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